Guaiacol-Beta-D-glucopyranoside-d3
Description
Contextualization within Guaiacol (B22219) Glycoconjugate Research
Guaiacol and its glycoconjugates are compounds of interest in several research areas. For instance, guaiacol is a known product of lignin (B12514952) degradation and can be found in smoke. selleckchem.comnih.gov In the context of viticulture and winemaking, guaiacol glycoconjugates are recognized as precursors to "smoke taint" in grapes exposed to bushfire smoke, which can lead to undesirable smoky aromas and flavors in wine. cymitquimica.comepa.gov Research in this area focuses on understanding the formation, accumulation, and hydrolysis of these glycoconjugates to mitigate their negative impact.
Furthermore, guaiacol itself has been investigated for potential therapeutic applications. jci.orgresearchgate.net Studies have explored its effects on metabolic pathways, such as glycogen (B147801) synthesis. jci.orgresearchgate.netresearchgate.net The investigation of guaiacol's metabolic fate often involves the analysis of its conjugated forms, including glucosides.
Significance of Stable Isotope Labeling (d3) in Chemical and Biological Studies
The defining feature of Guaiacol-Beta-D-glucopyranoside-d3 is the presence of three deuterium (B1214612) (d3) atoms, which are stable, non-radioactive isotopes of hydrogen. creative-proteomics.comclearsynth.com This isotopic labeling is a powerful tool in modern analytical chemistry, particularly in mass spectrometry-based techniques. doi.orgscioninstruments.com
The key advantages of using a deuterated standard like this compound include:
Internal Standardization: In quantitative analysis, an internal standard is a substance added in a known amount to a sample to correct for variations during sample preparation and analysis. aptochem.com A stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest. scioninstruments.comaptochem.com This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification. aptochem.comscispace.com
Mass Distinction: The deuterium atoms increase the mass of the molecule, allowing it to be distinguished from its non-labeled counterpart by a mass spectrometer. clearsynth.com This is crucial for accurately measuring the concentration of the target analyte without interference from the internal standard.
Metabolic Tracing: Stable isotope labeling is instrumental in metabolic flux analysis, allowing researchers to trace the metabolic fate of a compound within a biological system. creative-proteomics.comtandfonline.comfrontiersin.org By introducing a labeled compound, scientists can follow its conversion into various metabolites, providing insights into metabolic pathways and their dynamics. tandfonline.comnih.gov
Overview of Research Paradigms and Methodological Approaches
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov This technique is widely used for the sensitive and selective detection and quantification of molecules in complex matrices.
A key research area where this deuterated compound is employed is the study of "smoke taint" in grapes and wine. epa.gov Researchers use this compound to accurately quantify the levels of guaiacol glycoconjugate precursors in grapes that have been exposed to smoke. epa.gov This allows for a better understanding of how smoke exposure affects grape composition and ultimately, wine quality.
The general workflow in such studies involves:
Extraction of glycoconjugates from the sample matrix (e.g., grape homogenates).
Addition of a known amount of this compound as an internal standard.
Analysis of the extract using LC-MS/MS to separate and quantify the native guaiacol glycoconjugates relative to the deuterated internal standard.
This approach, known as stable isotope dilution analysis (SIDA), provides high accuracy and precision in the quantification of the target compounds.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅D₃O₇ cymitquimica.comclearsynth.com |
| Molecular Weight | 289.30 g/mol cymitquimica.comclearsynth.com |
| Isotopic Labeling | Deuterium (d3) lgcstandards.com |
| Primary Application | Internal Standard in Mass Spectrometry epa.govaptochem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O7 |
|---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(trideuteriomethoxy)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1/i1D3 |
InChI Key |
WBZPEZUBVIAKKS-ROFQSTBASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization of Guaiacol Beta D Glucopyranoside D3
Synthetic Routes for Guaiacol-Beta-D-glucopyranoside Analogues
The synthesis of Guaiacol-Beta-D-glucopyranoside and its analogues is a cornerstone of carbohydrate chemistry, often serving as a model for the formation of glycosidic bonds with phenolic aglycones. nih.gov These synthetic endeavors are critical for producing reference compounds and for developing methodologies applicable to more complex structures.
Glycosylation Strategies for Guaiacol (B22219) Derivatives
The formation of the glycosidic linkage between guaiacol and a glucose donor is the key step in the synthesis. Both chemical and enzymatic methods are employed, each with distinct advantages. mdpi.com
Chemical glycosylation methods often provide high yields and are versatile. A prominent strategy is the Koenigs-Knorr method, which typically involves reacting a peracetylated glucosyl halide (like acetobromo-α-D-glucose) with the phenolic hydroxyl group of guaiacol. researchgate.net This reaction is usually promoted by a heavy metal salt, such as those of silver or mercury, although less toxic promoters like lithium carbonate have also been explored to improve the environmental profile of the synthesis. researchgate.net The general reaction involves the nucleophilic attack of the guaiacol-phenoxide on the anomeric carbon of the glucose donor. researchgate.net
Enzymatic glycosylation presents a green alternative, offering high regio- and stereoselectivity under mild conditions. mdpi.compreprints.org Glycosidases (such as β-glucosidase) and glycosyltransferases are the primary biocatalysts used. mdpi.comresearchgate.net For instance, β-glucosidase from almonds can catalyze the direct β-glycosidation of functionalized alcohols. researchgate.net Amyloglucosidase from Rhizopus has been used to synthesize Guaiacol-alpha-D-glucoside, demonstrating the stereospecificity of enzymatic reactions, though for the target compound, a β-linkage is required. nih.gov Microbial transformation using whole-cell systems is another approach that leverages the natural metabolic pathways of microorganisms to glycosylate phenolic compounds. preprints.org
| Glycosylation Method | Key Features | Typical Promoters/Catalysts | Stereoselectivity |
| Chemical (e.g., Koenigs-Knorr) | Versatile, high yield, established methodology. researchgate.net | Silver or mercury salts, Lewis acids (e.g., BF₃·OEt₂), Li₂CO₃. researchgate.nettaylorfrancis.com | Dependent on protecting groups and reaction conditions; participating groups at C-2 favor β-isomers. rsc.orgrsc.org |
| Enzymatic | High regio- and stereoselectivity, mild conditions, environmentally benign. mdpi.compreprints.org | β-Glucosidases, Glycosyltransferases. mdpi.comresearchgate.net | Typically high, yielding the specific anomer (e.g., β-glycoside) based on enzyme specificity. researchgate.netnih.gov |
| Microbial Transformation | Utilizes whole-cell biocatalysts, low cost. preprints.org | Engineered or wild-type microorganisms. preprints.org | High, dictated by the organism's enzymatic machinery. preprints.org |
Stereochemical Considerations in Glycoside Synthesis
Controlling the stereochemistry at the anomeric center (C-1 of the glucose moiety) is one of the most significant challenges in glycoside synthesis. rsc.org The goal for this specific compound is the formation of a β-glycosidic bond, which is a 1,2-trans configuration.
The outcome of chemical glycosylation is heavily influenced by several factors:
Protecting Groups: The nature of the protecting group at the C-2 position of the glycosyl donor is paramount. rsc.orgrsc.org The use of a "participating" group, such as an acetyl or benzoyl ester, is a classic strategy to ensure 1,2-trans-glycosylation. rsc.orgnih.gov This group forms a cyclic oxonium ion intermediate that shields the α-face of the sugar, forcing the incoming nucleophile (guaiacol) to attack from the β-face. rsc.orgrsc.org
Solvent Effects: The choice of solvent can dramatically influence the stereochemical outcome. nih.gov For example, solvents like dichloromethane (B109758) can favor the formation of β-isomers, whereas ether-based solvents might promote α-glycoside formation. nih.gov Acetonitrile can also promote the formation of β-glucosides through the in situ generation of an axial nitrilium cation. rsc.org
Promoter/Activator: The type and amount of the promoter can also affect the reaction's stereoselectivity. nih.gov
Enzymatic methods inherently provide excellent stereocontrol, as the enzyme's active site is structured to catalyze the formation of a specific anomer. researchgate.netnih.gov
Isotopic Labeling Methodologies for Deuterated Guaiacol-Beta-D-glucopyranoside
Isotopic labeling with deuterium (B1214612) (²H) is a powerful technique used to create internal standards for mass spectrometry, which allows for precise quantification by correcting for sample loss during preparation and analysis. rsc.orgclearsynth.com
Precursor Synthesis and Deuterium Incorporation
The synthesis of Guaiacol-Beta-D-glucopyranoside-d3 requires the introduction of three deuterium atoms into the methoxy (B1213986) group of guaiacol. This is achieved by using a deuterated precursor in the synthesis of the guaiacol aglycone.
The common laboratory synthesis of guaiacol involves the methylation of catechol. wikipedia.org To produce the d3-analogue, a deuterated methylating agent is required. A typical route would involve using deuterated methanol (B129727) (CD₃OD) to generate a deuterated methylating agent, or using a compound like methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) to methylate catechol. wikipedia.org For example, a reaction could involve catechol and a deuterated methylating agent in the presence of a base like potash or sodium hydroxide. wikipedia.orggoogle.com
Once the guaiacol-d3 precursor is synthesized and purified, it is then used as the aglycone in the glycosylation reaction with a suitable glucose donor, as described in section 2.1.1.
| Deuteration Strategy | Deuterated Reagent | Reaction |
| Methylation of Catechol | Methyl-d3 Iodide (CD₃I) or Dimethyl-d6 Sulfate ((CD₃)₂SO₄) | C₆H₄(OH)₂ + CD₃-X → C₆H₄(OH)(OCD₃) + HX |
| Hydrogen Isotope Exchange | D₂O | While possible for some positions, direct and selective exchange on the methoxy group is challenging and not the preferred route. acs.orgwikipedia.org |
Purification and Purity Assessment of Isotopic Variants
After synthesis, the final product must be rigorously purified and its isotopic enrichment determined. Purification is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
The assessment of both chemical and isotopic purity is critical. rsc.org
Isotopic Purity (Enrichment): This determines the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. almacgroup.com High-resolution mass spectrometry (HR-MS) is the primary tool for this analysis. rsc.orgresearchgate.net By comparing the mass spectrum of the labeled compound to that of its unlabeled analogue, the relative abundance of the d3-isotopologue can be calculated, correcting for the natural abundance of isotopes (e.g., ¹³C). researchgate.netalmacgroup.com NMR can also provide insights into the position of the labels and their relative purity. rsc.org The loss of deuterium during metabolic processes or analysis, known as label loss, is a potential issue that must be characterized. nih.gov
| Analysis Technique | Purpose | Information Obtained |
| HPLC | Chemical Purification & Purity Check | Separation from starting materials, non-deuterated analogues, and other byproducts. nih.gov |
| Mass Spectrometry (MS/HR-MS) | Isotopic Purity & Confirmation | Determines isotopic enrichment (% of d3-labeled compound) and confirms molecular weight. rsc.orgalmacgroup.comnih.gov |
| NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure and the specific location of the deuterium atoms (absence of ¹H signal and presence of ²H-coupled ¹³C signal). rsc.orgclearsynth.com |
Synthesis of Acetylated Intermediates and Related Protected Forms
In chemical glycosylation, protecting groups are essential to prevent unwanted side reactions and to direct stereochemistry. rsc.org For the synthesis of glycosides, the glucose unit is typically used in a fully protected form, most commonly as a peracetylated derivative.
Pentaacetyl-β-D-glucopyranose is a common starting material. google.com It can be synthesized by reacting D-glucose with acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate. google.com This peracetylated sugar can then be converted into a more reactive glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose). researchgate.net This is achieved by treating the peracetylated glucose with hydrogen bromide. researchgate.net
This acetylated glycosyl bromide is a key intermediate. It is highly reactive and, when coupled with the guaiacol-d3 aglycone, leads to the formation of the acetylated this compound. The acetyl protecting groups serve two main functions:
They enhance the solubility of the sugar in organic solvents used for the reaction.
The acetyl group at the C-2 position acts as a participating group to direct the formation of the desired β-glycosidic bond. rsc.orgrsc.org
Following the successful glycosylation reaction, the final step is the deprotection of the acetyl groups to reveal the free hydroxyls on the glucose moiety. This is typically accomplished under basic conditions, for example, using sodium methoxide (B1231860) in methanol (the Zemplén deacetylation).
A typical synthetic sequence is outlined below:
Acetylation: D-Glucose → 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose. google.com
Bromination: Pentaacetyl-β-D-glucopyranose → 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide. researchgate.net
Glycosylation: Acetylated glycosyl bromide + Guaiacol-d3 → Acetylated this compound. taylorfrancis.com
Deprotection: Acetylated product → this compound.
Advanced Analytical Methodologies for Guaiacol Beta D Glucopyranoside D3 Quantification and Characterization
Mass Spectrometry-Based Approaches
Mass spectrometry stands as the cornerstone for the analysis of Guaiacol-Beta-D-glucopyranoside-d3, offering unparalleled capabilities in both quantifying the molecule and confirming its isotopic and structural integrity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis.shimadzu.comawri.com.auresearchgate.netnih.govlgcstandards.comfrontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely accepted technique for the direct quantification of guaiacol (B22219) glycosides, including their deuterated counterparts. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In the context of analyzing smoke-affected grapes and wine, LC-MS/MS is employed to measure glycosidically bound volatile phenols. awri.com.auresearchgate.net The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification. epa.gov
For quantitative studies using triple quadrupole mass spectrometers, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the operational mode of choice. shimadzu.comnih.gov This technique involves isolating a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the target molecule.
In a typical LC-MS/MS method for smoke taint markers, the MRM transitions for guaiacol rutinoside (a related glycoside) might be m/z 450.2 > 147.0. shimadzu.com For this compound, the precursor ion would be selected based on its specific mass-to-charge ratio, which is approximately 289.3, and a suitable fragment ion would be monitored. lgcstandards.com
Dynamic MRM is an advanced form of SRM where the mass spectrometer only monitors for specific transitions when the analyte is expected to elute from the LC column. nih.gov This approach enhances the duty cycle of the instrument, allowing for the monitoring of a larger number of compounds without compromising sensitivity or the number of data points across a chromatographic peak. The optimization of MRM transitions, including collision energy and other MS parameters, is critical for maximizing signal intensity and ensuring the specificity of the assay. nih.govnih.gov
Below is a table representing typical parameters that are optimized for an LC-MS/MS method.
| Parameter | Typical Value/Range | Purpose |
| Precursor Ion (m/z) | Analyte-specific (e.g., 289.3 for this compound) | Selects the molecule of interest. |
| Product Ion (m/z) | Analyte-specific fragment | Provides structural confirmation and quantification. |
| Collision Energy (eV) | 10-40 eV | Optimizes the fragmentation of the precursor ion. |
| Dwell Time (ms) | 20-100 ms | The time spent acquiring data for a specific MRM transition. |
| Scan Time (s) | 0.2-1.0 s | The total time to complete one cycle of all MRM transitions. |
| LC Flow Rate (mL/min) | 0.2-0.6 mL/min | Affects chromatography and ionization efficiency. |
| Column Temperature (°C) | 30-50 °C | Influences retention time and peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Volatile Phenol (B47542) Analysis.nih.gov
While LC-MS/MS is ideal for the direct analysis of non-volatile glycosides, Gas Chromatography-Mass Spectrometry (GC-MS), particularly GC-MS/MS, is the predominant technique for analyzing the volatile phenols that are released from these glycosides upon hydrolysis. nih.govresearchgate.net In this approach, a sample containing this compound would first undergo hydrolysis (either acidic or enzymatic) to cleave the glycosidic bond and release the deuterated guaiacol (guaiacol-d3). This volatile phenol can then be extracted and analyzed by GC-MS/MS. nih.govnih.gov
The use of a triple quadrupole mass spectrometer in GC-MS/MS allows for MRM analysis, which significantly improves the signal-to-noise ratio and selectivity compared to single quadrupole GC-MS, especially in complex matrices like wine. nih.govresearchgate.net This is crucial for accurately quantifying low levels of volatile phenols. nih.gov
Stable Isotope Dilution Analysis (SIDA) using Deuterated Standards.nih.govfrontiersin.orgnih.govresearchgate.net
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. frontiersin.orgtum.de This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govfrontiersin.orgnih.gov this compound is specifically designed for this purpose. lgcstandards.com
The key principle of SIDA is that the deuterated standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation. tum.denih.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. Therefore, by measuring the ratio of the response of the native analyte to the deuterated standard in the mass spectrometer, an accurate and precise quantification can be achieved, compensating for matrix effects and variations in sample work-up. frontiersin.orgtum.de
The development of a robust SIDA protocol involves several critical steps:
Synthesis and Purification of the Deuterated Standard: A high-purity this compound standard is essential. lgcstandards.com
Method Optimization: This includes optimizing the LC or GC separation conditions and the MS/MS parameters for both the native analyte and the deuterated standard.
Calibration: A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the deuterated internal standard and varying concentrations of the native analyte.
Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for the intended application. nih.govfrontiersin.org
A quantitative SIDA method using LC-MS/MS was developed and validated for the analysis of guaiacol glycoconjugates in smoke-affected grapes, utilizing a [²H₄]-labeled analogue of guaiacol β-D-glucopyranoside as the internal standard. epa.gov
The following table summarizes key validation parameters for a typical SIDA method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 shimadzu.com |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% shimadzu.com |
| Precision (% RSD) | The degree of agreement among individual test results. | < 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 nih.gov |
Evaluation of Matrix Effects and Analytical Precision
The accurate quantification of this compound, particularly in complex samples such as grape juice and wine, necessitates a thorough evaluation of matrix effects and analytical precision. Matrix effects, where components of the sample other than the analyte interfere with the measurement, can be significant. To counteract these effects and ensure high precision, stable isotope dilution analysis (SIDA) is the preferred method. This compound serves as an ideal internal standard for the quantification of its non-deuterated analog, which is a known precursor to "smoke taint" in wine grapes exposed to wildfire smoke. nih.govcymitquimica.com
The use of a deuterated standard is crucial because it co-elutes with the native analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry, thus compensating for signal suppression or enhancement caused by the matrix. The precision of the analysis is also dependent on the efficiency of sample preparation, particularly the hydrolysis step required to release the volatile aglycone, guaiacol, from its glucoside form.
Studies using model wine systems have evaluated the efficiency of different hydrolysis methods. Acidic hydrolysis has been shown to be highly effective in liberating guaiacol from the glucoside. The recovery of the deuterated aglycone (d3-guaiacol) following hydrolysis is a key measure of analytical precision. Research shows high recovery rates, indicating a robust and precise method. vulcanchem.com For instance, hydrolysis with 1 N HCl at 100°C for one hour releases 97% of the bound guaiacol, with a recovery of 91% for the deuterated aglycone. vulcanchem.com
Hydrolysis and Recovery of d3-Guaiacol in Model Wine
| Hydrolysis Method | Conditions | Guaiacol Release (%) | Recovery of d3-Guaiacol (%) |
|---|---|---|---|
| 1 N HCl | 100°C, 1 h | 97 ± 2 | 91 ± 3 |
| 1.25 N H2SO4 | 100°C, 1 h | 99 ± 1 | 93 ± 2 |
| Enzymatic (BglA) | 35°C, 5 d | 62 ± 4 | 88 ± 5 |
Data adapted from reference vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of this compound. nih.gov It provides detailed information about the connectivity of atoms, their spatial arrangement, and the three-dimensional shape of the molecule in solution without the need for chemical derivatization. nih.gov
1D and 2D NMR Techniques for Complete Spectral Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. emerypharma.com
1D NMR: The ¹H NMR spectrum provides initial information on the different types of protons (aromatic, methoxy (B1213986), anomeric, sugar ring) based on their chemical shifts and coupling constants. emerypharma.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
2D NMR: Two-dimensional techniques are used to resolve signal overlap and establish connectivity. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is used to trace the proton network within the guaiacol aromatic ring and separately within the glucopyranoside ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. It is crucial for connecting the different parts of the molecule, for example, by showing a correlation between the anomeric proton (H-1') of the glucose unit and the carbon of the guaiacol ring to which it is attached via the glycosidic bond.
Isotopic Perturbation and Chemical Shift Analysis in Deuterated Compounds
The presence of deuterium (B1214612) atoms in the methoxy group (-OCD₃) of this compound introduces an isotopic perturbation that is observable in the NMR spectrum. This "isotope effect" results in a small but distinct upfield shift (to a lower ppm value) in the ¹³C NMR signal of the deuterated methoxy carbon compared to its non-deuterated counterpart. Smaller secondary isotope effects may also be observed on the adjacent aromatic carbon atom. This predictable shift confirms the site of deuteration and is a key characteristic of the isotopically labeled compound.
Conformational Studies of the Glucopyranoside Moiety
NMR spectroscopy is highly effective for determining the three-dimensional conformation of the glucopyranoside portion of the molecule. For D-glucose derivatives, the six-membered pyranose ring typically adopts a stable chair conformation. nih.gov In the case of this compound, the glucopyranoside moiety is expected to exist predominantly in the ⁴C₁ chair conformation, where the bulky substituents (including the aglycone and the hydroxymethyl group) occupy equatorial positions to minimize steric strain. nih.gov
This conformation can be confirmed by analyzing the proton-proton coupling constants (³J(H,H)) obtained from the ¹H NMR spectrum. psgcas.ac.in Large coupling constants (typically 7–9 Hz) between adjacent protons on the sugar ring are characteristic of a diaxial relationship, which is a hallmark of the ⁴C₁ chair conformation. psgcas.ac.in Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial proton relationships.
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and quantification of this compound from various sources.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the analysis of this compound. lgcstandards.comlgcstandards.com An HPLC method coupled with tandem mass spectrometry (HPLC-MS/MS) has been specifically developed for the detection of the non-deuterated guaiacol glucoside in complex matrices like grape juice. nih.gov This approach leverages the high separation efficiency of HPLC to isolate the analyte from interfering matrix components before its sensitive and selective detection by MS/MS. nih.gov The purity of commercially available this compound standards is also typically assessed using HPLC, with purities often exceeding 95%. lgcstandards.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detectors
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a definitive technique for the quantification of guaiacol glycosides. The use of this compound as a stable isotope-labeled internal standard is central to the stable isotope dilution analysis (SIDA) method, which corrects for matrix effects and variations in sample preparation and instrument response. nih.gov This approach allows for the direct measurement of glycosidic precursors of smoke-derived volatile phenols in complex matrices like grape juice and wine. nih.gov
The methodology involves separating the glycosides on a reversed-phase UHPLC column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govacs.org In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures extremely high selectivity and sensitivity. For Guaiacol-Beta-D-glucopyranoside and its deuterated analogue, the precursor ions are typically the [M-H]⁻ or other adduct ions, which then fragment into characteristic product ions. nih.gov The d3-labeled standard co-elutes with the native compound but is distinguished by its higher mass, allowing for precise ratiometric quantification.
Research has validated HPLC-MS/MS methods for the analysis of a range of phenolic glycosides, demonstrating sufficient sensitivity and reliability for diagnostic assays to assess smoke exposure in grapes. acs.org The development of UHPLC methods offers advantages over traditional HPLC, including faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). nih.gov
Table 1: Representative UHPLC-MS/MS Parameters for the Analysis of Guaiacol Glycosides This table is a composite representation based on typical methodologies described in the literature. Specific parameters may vary between laboratories and applications.
| Parameter | Typical Setting |
|---|---|
| Chromatography System | Agilent 1200/1290 series or equivalent |
| Mass Spectrometer | AB SCIEX Triple Quad™ 4500 or equivalent |
| Ion Source | Electrospray Ionization (ESI), often in negative mode |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| MS/MS Transition (Guaiacol-β-D-glucopyranoside) | e.g., m/z 345 → 285 [M-H+CH₃COOH]⁻ → [M-H]⁻ |
| MS/MS Transition (Guaiacol-β-D-glucopyranoside-d3) | e.g., m/z 348 → 288 [M-H+CH₃COOH]⁻ → [M-H]⁻ |
Emerging Spectroscopic and Chemoinformatic Approaches
While UHPLC-MS/MS provides definitive quantification, its cost, complexity, and lower throughput limit its use for rapid, large-scale screening. Consequently, emerging spectroscopic and chemoinformatic techniques are being explored for the indirect, rapid assessment of smoke taint markers.
Chemometric Modeling and Multivariate Data Analysis for Complex Samples
The utility of NIR spectroscopy for quantifying compounds like Guaiacol-Beta-D-glucopyranoside in complex samples is entirely dependent on chemometrics. researchgate.netresearchgate.net Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. For NIR spectroscopy, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. researchgate.net
Recent studies have advanced this approach by incorporating machine learning algorithms, such as artificial neural networks (ANN), to build highly accurate predictive models. researchgate.netresearchgate.net These models are "trained" using a large set of NIR spectra from samples for which the concentrations of smoke taint markers (including guaiacol glycosides) have been determined by a reference method, such as UHPLC-MS/MS. researchgate.net
Once trained, the model can predict the concentration of these markers in new, unknown samples based solely on their NIR spectrum. For instance, ANN regression models have been developed to predict levels of multiple volatile phenols and their glycoconjugates in grapes and wine with high accuracy. researchgate.net These models can achieve high correlation coefficients (R) and determination coefficients (R²) between the NIR-predicted values and the reference values, demonstrating their predictive power. researchgate.netresearchgate.net This combination of NIR spectroscopy and advanced chemometrics represents a powerful tool for rapid screening and decision-making in the wine industry. researchgate.netresearchgate.net
Table 2: Performance of an Exemplary NIR-Based Chemometric Model for Predicting Smoke Taint Glycoconjugates in Grapes and Wine Data is representative of findings reported in studies such as Summerson et al. (2020). researchgate.net
| Model Input (Matrix) | Target Analytes | Chemometric Algorithm | Correlation Coefficient (R) | Coefficient of Determination (R²) |
|---|---|---|---|---|
| NIR Spectra of Grape Berries | 18 Glycoconjugates & 10 Volatile Phenols | Artificial Neural Network (ANN) | 0.98 | 0.97 |
| NIR Spectra of Grape Must | 17 Glycoconjugates & 6 Volatile Phenols | Artificial Neural Network (ANN) | 0.99 | 0.99 |
| NIR Spectra of Wine | 17 Glycoconjugates & 6 Volatile Phenols | Artificial Neural Network (ANN) | 0.99 | 0.97 |
Biochemical Pathways and Enzymatic Transformations Involving Guaiacol Beta D Glucopyranoside D3
Biosynthesis of Guaiacol (B22219) Glycoconjugates in Biological Systems
The formation of guaiacol glycoconjugates, such as Guaiacol-Beta-D-glucopyranoside, is a key metabolic process in plants, converting volatile phenolic compounds into non-volatile, water-soluble forms. oregonstate.edunih.gov This transformation is primarily carried out by a class of enzymes known as glycosyltransferases. nih.gov
Glycosyltransferase Activity and Substrate Specificity in Plants
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to a substrate molecule. nih.govnih.gov In plants, these enzymes are involved in a wide array of metabolic processes, including the glycosylation of secondary metabolites like guaiacol. frontiersin.org The addition of a sugar group, a process called glycosylation, alters the chemical properties of the aglycone (the non-sugar part), often making it more stable and water-soluble. researchgate.net
Plant GTs, specifically UDP-glycosyltransferases (UGTs), exhibit a broad range of substrate specificity. nih.govnih.gov For instance, a UGT identified in tomato ( Solanum lycopersicum ), SlUGT5, has demonstrated activity with guaiacol, eugenol, benzyl (B1604629) alcohol, and methyl salicylate. nih.gov Research on grapevine leaves has also identified glycosyltransferase enzymes capable of converting various volatile phenols, including guaiacol, 4-methylguaiacol, syringol, 4-methylsyringol, m-cresol, and o-cresol, into their corresponding glycosides. nih.gov This indicates that plants possess a versatile enzymatic machinery for detoxifying and storing a variety of phenolic compounds. nih.govnih.gov The efficiency and specificity of these enzymes can vary between different plant species and even between different tissues within the same plant, such as leaves and berries. escholarship.org
The mechanism of glycosylation by plant UGTs typically involves an SN2-like direct displacement, which inverts the configuration at the anomeric carbon of the UDP-sugar, leading to the formation of a β-glycoside. nih.gov This process is crucial for the biosynthesis of compounds like Guaiacol-Beta-D-glucopyranoside.
Table 1: Examples of Plant Glycosyltransferase Activity on Phenolic Substrates
| Enzyme/Plant Source | Substrate(s) | Product(s) | Reference |
| Solanum lycopersicum (Tomato) - SlUGT5 | Guaiacol, Eugenol, Benzyl alcohol, Methyl salicylate, Hydroquinone, Salicyl alcohol | Corresponding Glycosides | nih.gov |
| Vitis vinifera (Grapevine) Leaves | Guaiacol, 4-Methylguaiacol, Syringol, 4-Methylsyringol, m-Cresol, o-Cresol | Corresponding Glycosides | nih.gov |
| Medicago truncatula - UGT71G1 | Bisphenol A (BPA), 7-Ethyl-10-hydroxycamptothecin (SN-38) | Corresponding Glycosides | nih.gov |
| Ziziphus jujuba - ZjUGT | Deoxynivalenol (DON) | Deoxynivalenol-3-O-glucoside (DON-3-Glc) | mdpi.com |
Environmental Factors Influencing Glycosylation (e.g., Smoke Exposure in Grapes)
Environmental conditions can significantly influence the glycosylation of volatile phenols in plants. frontiersin.org A prominent example is the exposure of grapevines to smoke from wildfires, which leads to the accumulation of smoke-derived volatile phenols in the grapes. oregonstate.edunih.govmdpi.com These phenols, including guaiacol, are rapidly absorbed by the grape berries and leaves and are then glycosylated, forming non-volatile glycoconjugates. nih.govmdpi.comwashingtonwine.org
Studies have shown that the concentration of guaiacol glycosides, including pentose-glucosides and gentiobiosides, increases significantly in grapes and subsequent wines following smoke exposure. nih.govmdpi.com The profile of these glycosides can vary depending on the grape variety. nih.gov For example, smoke-exposed Shiraz berries have been found to have higher levels of guaiacol glycosides compared to Chardonnay berries. nih.gov
The timing of smoke exposure during the grape ripening season can also affect the composition of these glycoconjugates. nih.gov Furthermore, agricultural practices such as leaf removal can influence the concentration of free volatile phenols and guaiacol glycoconjugates in grapes exposed to smoke. escholarship.org The presence of these glycosides is a key indicator of smoke taint in wine, as they can later be hydrolyzed back to their volatile forms during fermentation and aging, imparting undesirable smoky aromas and flavors. oregonstate.edunih.gov
Enzymatic Hydrolysis and Deglycosylation Mechanisms
The breakdown of guaiacol glycoconjugates, a process known as deglycosylation, is primarily mediated by glycosyl hydrolase enzymes. This enzymatic hydrolysis releases the free aglycone, in this case, guaiacol, which is a volatile compound.
Characterization of β-Glucosidases and Other Glycosyl Hydrolases
β-Glucosidases are a class of enzymes that specifically catalyze the hydrolysis of β-glycosidic bonds in glycosides and oligosaccharides, releasing glucose. nih.govresearchgate.net These enzymes are ubiquitous in nature, found in microorganisms, plants, and animals, and play diverse physiological roles. nih.gov In the context of guaiacol glycosides, β-glucosidases are responsible for cleaving the bond between guaiacol and the glucose moiety. nih.gov
β-Glucosidases are classified into several glycoside hydrolase (GH) families based on their amino acid sequences, with GH1 and GH3 being prominent families containing these enzymes. nih.gov The catalytic mechanism of retaining β-glucosidases typically involves a two-step, double-displacement reaction that proceeds through a glycosyl-enzyme intermediate. iupac.org
The susceptibility of Guaiacol-Beta-D-glucopyranoside to enzymatic hydrolysis by β-glucosidase has been demonstrated in studies on smoke-affected grapes. nih.gov This enzymatic release of guaiacol during fermentation is a major contributor to the expression of smoke taint in wine. nih.gov
Microbial Enzymatic Activities in Guaiacol Glycoside Cleavage
Microorganisms, particularly fungi and bacteria, are a rich source of enzymes capable of cleaving glycosidic bonds. researchgate.netnih.govnih.gov Several studies have focused on identifying and characterizing microbial glycosidases for their potential in various biotechnological applications, including the breakdown of plant biomass and the release of aromatic compounds. researchgate.netnih.gov
Genome mining approaches have been successfully employed to discover novel glycosidases with activity towards guaiacol glycosides. nih.gov For instance, a study identified 22 enzymes from the glycosidase 1 (GH1) family that exhibited activity on guaiacol glucoside, with 15 of them capable of completely releasing guaiacol. nih.gov Similarly, 18 enzymes were found to be active on guaiacol gentiobioside. nih.gov
Fungi such as Trametes versicolor and Pleurotus sajor-caju produce laccases and peroxidases that are involved in the transformation of phenolic compounds like guaiacol. nih.gov In the context of lignin (B12514952) degradation, bacterial enzymes from Sphingobium sp. strain SYK-6, termed β-etherases, have been shown to cleave the β-aryl ether bonds in lignin model compounds, releasing guaiacol as a product. rsc.org These microbial enzymes represent a diverse toolbox for the potential cleavage of guaiacol glycosides.
Table 2: Examples of Microbial Enzymes Active on Guaiacol or its Glycosides
| Enzyme/Organism | Substrate(s) | Product(s) | Reference |
| Glycosidase 1 (GH1) family enzymes | Guaiacol glucoside, Guaiacol gentiobioside | Guaiacol | nih.gov |
| Trametes versicolor, Pleurotus sajor-caju | Lignin and other phenolic compounds | Oxidized products | nih.gov |
| Sphingobium sp. strain SYK-6 (β-etherases LigE, LigF, LigP) | Guaiacylglycerol-β-guaiacyl ether | Guaiacol, α-glutathionyl-β-hydroxypropiovanillone | rsc.org |
| Alcaligenes faecalis | Cellobiose | Glucose |
Factors Affecting Enzymatic Release of Aglycones
The efficiency of enzymatic hydrolysis of guaiacol glycosides can be influenced by several factors. These include the specific characteristics of the enzyme, such as its substrate specificity and optimal reaction conditions (pH, temperature), as well as the presence of inhibitors or activators. nih.govnih.gov
For example, the activity of a β-glucosidase from Lactobacillus brevis was found to be enhanced by ethanol (B145695) and methanol (B129727) but inhibited by glucose and gluconic acid δ-lactone. nih.gov In winemaking, the enzymatic release of volatile phenols from their glycosidic precursors can be affected by the wine matrix itself, including potential substrate and product inhibition. nih.gov This can lead to discrepancies between the conversion rates observed in model systems and those in actual wine samples. nih.gov
Furthermore, the structure of the glycoside itself plays a role. The presence of different sugar moieties, such as gentiobiose or rutinoside, in addition to glucose, can affect the susceptibility of the glycoside to hydrolysis by a particular enzyme. nih.gov This highlights the importance of using enzymes with broad substrate specificity for the complete release of all potential volatile phenols from their bound forms.
Microbial Metabolism of Guaiacol and Related Phenols
The microbial breakdown of aromatic compounds is a vital part of global carbon cycling and has significant potential for biotechnological applications. Guaiacol, as the simplest monomer derived from the guaiacyl (G) unit of lignin, is a key substrate for many microorganisms. nih.govnih.gov
A central and often rate-limiting step in the microbial catabolism of methoxylated aromatic compounds like guaiacol is aryl-O-demethylation. nih.govnih.gov This reaction removes the methyl group from the aromatic ring, a necessary activation step for subsequent aromatic ring cleavage. Several enzyme systems catalyze this reaction, with cytochrome P450 monooxygenases being prominent. acs.org
A well-characterized example is the GcoAB cytochrome P450 system from the bacterium Amycolatopsis sp. nih.govacs.org This two-component system is remarkably efficient and promiscuous, capable of demethylating guaiacol and a wide array of other lignin-related monomers. nih.gov The system consists of:
GcoA: A cytochrome P450 enzyme from the CYP255A family that binds the aromatic substrate (like guaiacol) at its heme active site. nih.govwikipedia.org
GcoB: An unusual reductase partner that contains a ferredoxin domain, an FAD-binding domain, and an NADH-binding domain all within a single polypeptide. nih.govwikipedia.org
Table 1: Key Enzymes in Guaiacol Aryl-O-Demethylation
| Enzyme System | Components | Organism Example | Substrate | Product |
| GcoAB | GcoA (CYP255A P450), GcoB (Reductase) | Amycolatopsis sp. | Guaiacol | Catechol |
| - | Rieske Monooxygenases | Various Bacteria | Aryl Methyl Ethers | Catechols |
| - | THF-dependent Demethylases | Anaerobic Organisms | Aryl Methyl Ethers | Catechols |
Lignin, a complex and heterogeneous aromatic biopolymer, is a major component of plant biomass. nih.gov Its degradation by microorganisms, primarily fungi and some bacteria, is essential for carbon recycling. This process releases a cocktail of low-molecular-weight aromatic compounds, including guaiacol and its derivatives. nih.gov
The metabolism of Guaiacol-beta-D-glucopyranoside-d3 fits into this broader picture. While the glucoside itself is not a direct product of lignin depolymerization, its aglycone, guaiacol, is. nih.govnih.gov Plants may glycosylate smoke-derived volatile phenols like guaiacol, potentially as a detoxification mechanism, forming compounds like guaiacol-beta-D-glucopyranoside. nih.gov Microorganisms encountering this glycoside would first need to hydrolyze it using glycoside hydrolases (e.g., β-glucosidase) to liberate the guaiacol-d3. nih.gov This released guaiacol-d3 then enters the same catabolic funnels as lignin-derived guaiacol.
The breakdown pathway typically proceeds as follows:
Depolymerization: Extracellular enzymes break down the lignin polymer into smaller, soluble aromatic fragments.
Uptake: Microbes transport these smaller compounds, like guaiacol, into the cell.
Upper Pathways: The varied aromatic compounds are converted into a few central intermediates. For guaiacol, this involves O-demethylation to catechol. nih.gov
Central Pathways: The intermediates' aromatic rings are cleaved by dioxygenase enzymes, and the resulting products are metabolized through pathways like the β-ketoadipate pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle. nih.gov
The ability of microorganisms to transform compounds like guaiacol is encoded in their genes. nih.gov The study of these genes is crucial for understanding and engineering microbial processes for bioremediation and the production of value-added chemicals from lignin. mdpi.com
The genetic basis for the GcoAB system is well-established. The genes gcoA and gcoB, encoding the P450 enzyme and its reductase partner, respectively, have been identified in Amycolatopsis sp. nih.govwikipedia.org The expression of these genes is often induced by the presence of guaiacol or other related aromatic compounds. For instance, in Rhodococcus opacus PD630, the expression of the gcoA gene was significantly upregulated in the presence of guaiacol, highlighting its key role in the metabolism of this compound. nih.gov
Genetic engineering has been used to enhance the capabilities of these enzymatic systems. For example, researchers have successfully engineered the GcoA enzyme through site-directed mutagenesis to improve its activity towards other important lignin-derived aldehydes like o-vanillin and p-vanillin, for which the wild-type enzyme has little activity. nih.govacs.org This demonstrates the potential to tailor microbial enzymes for specific biotransformation tasks, expanding their utility in industrial biotechnology. nih.gov
Table 2: Genes Involved in Guaiacol Biotransformation
| Gene(s) | Encoded Protein(s) | Function | Organism Example |
| gcoA | GcoA (Cytochrome P450) | Aryl-O-demethylation of guaiacol | Amycolatopsis sp., Rhodococcus opacus |
| gcoB | GcoB (Reductase) | Electron transfer to GcoA | Amycolatopsis sp. |
| vdh | Vanillin (B372448) Dehydrogenase | Conversion of vanillin to vanillic acid | Amycolatopsis sp. |
| vanAB | Vanillate Demethylase | Demethylation of vanillic acid | Amycolatopsis sp. |
Application of Guaiacol Beta D Glucopyranoside D3 As a Research Tool
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a fundamental technique for mapping the flow of molecules through metabolic pathways. By introducing Guaiacol-beta-D-glucopyranoside-d3 into a biological system, researchers can meticulously follow the journey of the deuterium (B1214612) label as the molecule is processed and transformed, thereby illuminating the dynamic network of biochemical reactions.
The investigation of how plants and microorganisms synthesize and catabolize phenolic compounds is essential for fields ranging from plant science to biotechnology. While direct studies on this compound are specific, the principles of its application are well-established in broader research. For instance, related deuterated phenolic glucosides have been employed to unravel the metabolic pathways of various compounds. In studies involving the fungus Cunninghamella elegans, deuterated analogs are used to track the metabolism of synthetic cannabinoids, demonstrating how isotope tracing can identify novel metabolites and biotransformation routes. Similarly, research on the metabolism of the dietary supplement trans-resveratrol in rats utilized deuterium-labeled compounds to trace its conversion and identify resulting metabolites in plasma and urine. These methodologies, which rely on the ability to distinguish the labeled compound and its downstream products, are directly applicable to tracing the metabolic fate of this compound in plants and microbes.
A comprehensive understanding of metabolic pathways requires not only identifying the steps but also quantifying the kinetics of uptake, transport, and accumulation of the involved molecules. The use of this compound facilitates the precise measurement of these dynamic processes. When introduced into a system, the labeled compound can be accurately quantified over time and in different cellular or tissue compartments using mass spectrometry-based techniques. This allows for the determination of rates of absorption, the efficiency of transport mechanisms, and the capacity for cellular storage. Such quantitative data is invaluable for constructing accurate metabolic models and for metabolic engineering efforts aimed at enhancing the production of desirable plant-based compounds.
Internal Standard in Quantitative Metabolomics and Analytical Chemistry
In the field of analytical chemistry, particularly in metabolomics, the accuracy of quantification is paramount. This compound excels as an internal standard for the precise measurement of its non-labeled form and structurally related compounds. An internal standard is a compound added in a known quantity to a sample before analysis to correct for analytical variability.
Biological samples such as plasma, urine, and tissue extracts are inherently complex, containing a multitude of molecules that can interfere with the accurate quantification of a target analyte. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, a method known as stable isotope dilution mass spectrometry. Because the deuterated standard shares nearly identical chemical and physical properties with the analyte, it behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. This co-elution and co-ionization allow it to effectively compensate for matrix effects and variations in instrument response. By calculating the ratio of the signal from the endogenous analyte to that of the known amount of the added internal standard, highly precise and accurate quantification can be achieved. This approach has been successfully applied in the quantification of various metabolites in complex matrices, such as the analysis of amino acids in human plasma.
The table below illustrates research findings where stable isotope-labeled internal standards were crucial for accurate quantification in complex biological samples.
| Research Focus | Analyte(s) | Internal Standard(s) | Biological Matrix | Key Finding |
| Synthetic Cannabinoid Metabolism | JWH-018 and AM2201 metabolites | Deuterated analogs (e.g., JWH-018-d9) | Fungal culture (Cunninghamella elegans) | Use of deuterated standards enabled the identification and characterization of multiple novel metabolites produced through biotransformation. |
| Resveratrol (B1683913) Metabolism | trans-Resveratrol and its metabolites | Deuterium-labeled trans-resveratrol (resveratrol-d4) | Rat plasma and urine | The labeled internal standard was essential for accurately tracing and quantifying the metabolic fate of resveratrol following oral administration. |
| Amino Acid Analysis | 21 Amino Acids | Deuterated amino acids (e.g., L-Alanine-d4, L-Leucine-d10) | Human plasma | The stable isotope-labeled internal standards provided high accuracy and precision for the quantification of amino acids, crucial for clinical diagnostics. |
This table is interactive and can be sorted by clicking on the column headers.
Biological Roles and Ecological Significance Non Clinical Focus
Role as a Constituent and Metabolite in Plant Systems
Guaiacol (B22219) and its glycosides are integral components of various plant physiological processes, from development to defense. The study of Guaiacol-beta-D-glucopyranoside-d3 allows for precise tracing of its uptake, transport, and transformation within plants.
Accumulation and Distribution in Plant Tissues
Research has demonstrated the presence and accumulation of guaiacol and its conjugates, including Guaiacol-beta-D-glucopyranoside, in various plant tissues, most notably in grape berries and leaves. nih.govnih.govnih.gov Studies involving the application of guaiacol to grapevines have shown that it is absorbed and subsequently glycosylated, leading to the accumulation of guaiacol glycoconjugates in fruit, shoots, and leaves. nih.gov
A study using a stable isotope feeding experiment with a mixture of d(0)- and d(3)-guaiacol on grapevine leaves and berries identified seven different guaiacol conjugates, including mono- and diglycosides. nih.gov This research revealed that these conjugates are naturally present at low levels in untreated plants but are found at significantly elevated concentrations in those exposed to bushfire smoke. nih.gov The translocation of these conjugates between leaves and berries was found to be limited. nih.gov The presence of Guaiacol-beta-D-glucopyranoside has been confirmed in the juice of grapes from vines exposed to both experimental and natural bushfire smoke, indicating that the plant actively glycosylates guaiacol following exposure. nih.gov
Table 1: Accumulation of Guaiacol Conjugates in Grapevine Tissues
| Plant Part | Finding | Significance | Reference |
| Grape Berries | Accumulation of guaiacol glycoconjugates, including Guaiacol-beta-D-glucopyranoside, especially after exposure to smoke. nih.govnih.gov | Indicates a detoxification or sequestration mechanism within the fruit. | nih.govnih.gov |
| Grape Leaves | Site of guaiacol uptake and initial glycosylation. nih.govnih.gov | Plays a primary role in metabolizing airborne volatile compounds. | nih.govnih.gov |
| Grape Shoots | Accumulation of guaiacol glycoconjugates observed. nih.gov | Suggests systemic distribution, albeit limited, of these compounds. | nih.gov |
Contribution to Plant Physiological Responses
Guaiacol peroxidase (GPX), an enzyme that utilizes guaiacol as a substrate, plays a crucial role in a wide array of plant physiological processes, particularly in development and stress response. bioresearch.ro This enzyme is instrumental in mitigating oxidative stress by detoxifying hydrogen peroxide (H₂O₂). bioresearch.ronih.gov
Under various environmental stressors such as drought, salinity, and pollution, plants often experience an increase in reactive oxygen species (ROS), leading to oxidative stress. researchgate.netresearchgate.netfrontiersin.org Guaiacol peroxidase helps to counteract this by catalyzing the oxidation of guaiacol, thereby reducing the levels of harmful H₂O₂. bioresearch.ro The activity of GPX has been observed to increase in plants under stress conditions, highlighting its protective role. nih.govresearchgate.net For instance, studies on soybean plants under drought stress have shown increased GPX activity, which is considered a biochemical marker for drought tolerance. researchgate.net Similarly, increased GPX activity has been noted in plants exposed to motor traffic pollution. nih.gov
Table 2: Role of Guaiacol Peroxidase in Plant Stress Response
| Stressor | Plant Response | Mechanism | Reference |
| Drought | Increased GPX activity in tolerant soybean varieties. researchgate.net | Detoxification of ROS to mitigate cellular damage. researchgate.net | researchgate.net |
| Salinity | Enhanced GPX activity in Panax ginseng seedlings. frontiersin.org | Maintenance of redox homeostasis. frontiersin.org | frontiersin.org |
| Pollution | Elevated GPX activity in birch and tillet leaves. nih.gov | Defense against pollutant-induced oxidative stress. nih.gov | nih.gov |
Involvement in Microbial Processes and Bioremediation
Guaiacol and its derivatives are not only significant in plant life but also serve as important substrates in microbial metabolism, playing a role in the biodegradation of complex aromatic compounds and environmental biotransformation.
Substrate for Microbial Degradation of Aromatic Compounds
Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade guaiacol and its related compounds. researchgate.netresearchgate.netnih.gov This degradation is a key step in the breakdown of lignin (B12514952), a complex polymer found in plant cell walls. nih.gov For example, bacteria such as Rhodococcus opacus and Bacillus subtilis can utilize guaiacol as a carbon source. researchgate.netnih.gov In Rhodococcus opacus, specific genes (gcoAR and gcoBR) have been identified as essential for guaiacol degradation. nih.gov
The degradation of guaiacol often involves its conversion to catechol, a central intermediate in the catabolism of many aromatic compounds. nih.gov Some microorganisms can also degrade vanillic acid to produce guaiacol. researchgate.net The ability of microbes to break down these compounds is of significant interest for biotechnological applications, such as the conversion of lignin into valuable chemicals. nih.gov
Significance in Environmental Biotransformation
The microbial transformation of guaiacol and its glucosides is a vital component of carbon cycling in the environment. These processes contribute to the breakdown of plant biomass and the detoxification of environments contaminated with phenolic compounds. nih.gov For instance, Bacillus aryabhattai has been shown to effectively remove phenolic compounds and produce more valuable products through biotransformation. nih.gov
The enzymatic hydrolysis of Guaiacol-beta-D-glucopyranoside by microbial enzymes, such as β-glucosidases, releases free guaiacol. nih.gov This is a critical step, as the subsequent degradation of guaiacol can then proceed. This enzymatic release is also a factor in the "smoke taint" phenomenon in winemaking, where guaiacol glycosides stored in grapes are hydrolyzed by yeast during fermentation, releasing the smoky-flavored guaiacol. nih.govnih.govcymitquimica.com The study of these biotransformation pathways is crucial for developing bioremediation strategies for polluted sites and for managing the sensory characteristics of agricultural products.
Table 3: Microbial Degradation and Biotransformation of Guaiacol
| Microorganism/Enzyme | Process | Significance | Reference |
| Rhodococcus opacus | Degradation of guaiacol to catechol. nih.gov | Key step in lignin valorization. | nih.gov |
| Bacillus subtilis | Production of guaiacol from vanillic acid. researchgate.net | Contributes to the microbial metabolism of aromatic compounds. | researchgate.net |
| Bacillus aryabhattai | Biotransformation of various phenolic compounds. nih.gov | Potential for bioremediation and production of value-added products. | nih.gov |
| β-Glucosidase | Hydrolysis of Guaiacol-beta-D-glucopyranoside. nih.gov | Releases free guaiacol for further degradation or impact on product quality. | nih.gov |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Strategies for Complex Glycoconjugates
The synthesis of complex glycoconjugates, such as Guaiacol-Beta-D-glucopyranoside-d3, is foundational for research in glycobiology and metabolomics. nih.govwikipedia.org While this specific molecule is often used as an internal standard, the strategies for its creation are part of a broader effort to build diverse and complex carbohydrate-containing molecules.
Future synthetic strategies are moving beyond traditional methods to offer greater efficiency, control, and diversity. Key areas of development include:
Enzymatic and Chemoenzymatic Synthesis : The use of enzymes like glycosyltransferases offers unparalleled stereo- and regioselectivity in forming glycosidic bonds. This method can be used to synthesize specific glycoconjugates with high purity. For instance, the synthesis of this compound can involve the enzymatic glycosylation of deuterated guaiacol (B22219), ensuring the correct β-linkage. vulcanchem.com Future work aims to expand the toolkit of available enzymes and engineer them for novel substrates.
Automated Glycan Assembly (AGA) : Inspired by automated peptide synthesis, AGA enables the rapid, solid-phase synthesis of complex oligosaccharides and glycoconjugates. This technology allows for the systematic construction of glycan libraries, which can be used to probe structure-function relationships in biological systems.
Convergent Synthetic Strategies : These approaches involve the independent synthesis of the glycan (carbohydrate) and aglycone (non-carbohydrate, e.g., guaiacol) moieties, which are then coupled together in a final step. This allows for a modular approach where different glycans and aglycones can be mixed and matched to create libraries of diverse glycoconjugates for screening and functional studies. nih.gov
Click Chemistry : The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for attaching glycans to other molecules, including proteins, lipids, and surfaces, under mild, biocompatible conditions.
These advanced strategies are crucial for producing not only isotopically labeled standards like this compound but also a wide array of novel glycoconjugates to explore their functions. acs.org
Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding
To fully comprehend the biological significance of a metabolite like Guaiacol-Beta-D-glucopyranoside, it is essential to look beyond its simple presence or absence. The integration of multiple "omics" datasets provides a holistic view of how an organism responds to the presence of its precursor, guaiacol. nih.govomicstutorials.com This systems biology approach connects changes at the gene, protein, and metabolite levels to understand the complete biological pathway. nih.govtandfonline.com
A multi-omics approach to studying guaiacol metabolism might involve:
Metabolomics : Using this compound as an internal standard, researchers can accurately quantify the formation of its non-deuterated counterpart in an organism exposed to guaiacol. This provides a direct measure of the metabolic output.
Transcriptomics : Simultaneously, RNA-sequencing (RNA-Seq) can be used to analyze the expression levels of all genes in the organism. This could reveal the upregulation of specific genes encoding enzymes responsible for detoxification, such as UDP-glycosyltransferases (UGTs), which catalyze the attachment of the glucose moiety to guaiacol.
Proteomics : This layer of analysis would confirm that the upregulated genes are being translated into functional proteins. Quantitative proteomics could measure the abundance of UGT enzymes and other related proteins, confirming their role in the metabolic pathway.
By integrating these datasets, researchers can build a comprehensive model of the detoxification pathway. fiveable.me This allows for a shift from merely identifying a metabolite to understanding the entire regulatory network that controls its production, from the initial genetic trigger to the final functional output. omicstutorials.comnih.gov
Advancements in High-Throughput Analytical Platforms for Deuterated Metabolites
The utility of deuterated metabolites like this compound is intrinsically linked to the analytical platforms used for their detection and quantification. Mass spectrometry (MS) is the primary technology in this domain, and its advancement is critical for modern metabolomics. nih.govnih.gov
A significant challenge in metabolomics is the trade-off between the depth of metabolite coverage and the speed of analysis. nih.govescholarship.org High-throughput platforms aim to minimize this compromise, enabling the rapid analysis of thousands of samples, which is essential for large-scale biological or agricultural studies.
Key advancements in this area include:
Ultra-High-Performance Liquid Chromatography (UHPLC) : By using columns with smaller particles, UHPLC systems dramatically reduce run times compared to traditional HPLC, allowing for the analysis of more samples in a given timeframe without sacrificing chromatographic separation.
Ambient Ionization Mass Spectrometry : Techniques like Desorption Electrospray Ionization (DESI) and Laser Ablation Electrospray Ionization (LAESI) allow for the direct analysis of samples in their native state with minimal preparation. escholarship.org This can increase sample throughput to as little as a few seconds per sample.
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution. researchgate.net This allows for the confident identification of compounds and the clear separation of the deuterated standard's signal from other closely related molecules in a complex sample.
These technologies converge to create powerful workflows where a deuterated standard like this compound enables precise, accurate, and rapid quantification of its corresponding analyte across a vast number of samples.
Summary of High-Throughput MS Platforms
| Platform | Typical Throughput | Key Feature |
| Flow Injection MS | < 1 minute per sample | Eliminates time-consuming chromatographic separation. |
| UHPLC-MS | 1-10 minutes per sample | Balances speed with high-quality separation. |
| Ambient Ionization MS (e.g., DESI) | Seconds per sample | Minimal to no sample preparation required. escholarship.org |
| Acoustic Deposition MS (e.g., NIMS) | ~5 seconds per sample | Enables contact-free spotting of thousands of samples for rapid analysis. escholarship.org |
This table summarizes general platform capabilities and may vary based on the specific application.
Exploration of Undiscovered Biological Roles and Pathways in Diverse Organisms
While Guaiacol-Beta-D-glucopyranoside is recognized as a detoxification product in plants like grapes exposed to smoke, the broader biological roles of glycoconjugates are vast and often central to cellular function. cymitquimica.comlongdom.org Glycans and glycoconjugates are involved in a wide array of processes, including cell-to-cell recognition, immune responses, and signal transduction. nih.govquizlet.com
Future research should explore whether this and similar glycoconjugates possess functions beyond simple detoxification. Potential avenues of investigation include:
Signaling Roles : Could the presence of Guaiacol-Beta-D-glucopyranoside act as a signal to the cell or organism, indicating environmental stress and triggering downstream defensive or adaptive responses? Many glycans on the cell surface act as ligands for receptors, initiating signaling cascades. nih.gov
Inter-organismal Interactions : All cells are coated in a layer of glycans, which mediates interactions with other organisms. nih.gov In the gut microbiome or on plant surfaces, the presence of specific glycoconjugates could influence the composition and function of microbial communities.
Bioactivity in Other Organisms : A compound that is a detoxification product in one organism could have a different biological effect in another. Investigating the effects of Guaiacol-Beta-D-glucopyranoside on various cell types, from bacteria to mammalian cells, could uncover new bioactivities.
The study of glycobiology is continually revealing new functions for molecules once thought to be simple structural or metabolic components. longdom.org By using this compound and related synthetic glycoconjugates as tools, researchers can begin to probe for these undiscovered roles in a wide range of biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
